[Leu8,des-Arg9]bradykinin
Description
Contextualizing [Leu8,des-Arg9]bradykinin within the Kinin-Kallikrein System
The Kinin-Kallikrein System (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure control, and coagulation. nih.govsemanticscholar.orgahajournals.orgplos.org The primary effectors of this system are short-lived peptides called kinins, most notably bradykinin (B550075) (BK) and kallidin (B13266) (Lys-BK). nih.govsemanticscholar.org These peptides exert their effects by binding to two main types of G protein-coupled receptors: the B1 and B2 receptors. nih.govaustinpublishinggroup.com
The B2 receptor is constitutively expressed in a wide range of tissues and is primarily activated by bradykinin and kallidin. ahajournals.orgaustinpublishinggroup.com In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines. plos.orgaustinpublishinggroup.com The primary endogenous agonist for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin formed by the action of carboxypeptidases. ahajournals.orgmedchemexpress.com
This compound is a synthetic peptide that acts as a selective antagonist of the B1 receptor. nih.govahajournals.org This specificity allows researchers to differentiate the physiological and pathological effects mediated by the B1 receptor from those mediated by the B2 receptor.
Historical Perspective of its Identification and Significance as a Bradykinin Metabolite/Analog
The development of selective antagonists for bradykinin receptors was a critical step forward in understanding the Kinin-Kallikrein System. This compound was one of the first B1 receptor antagonists to be developed. austinpublishinggroup.com Its design was based on the structure of the endogenous B1 receptor agonist, des-Arg9-bradykinin, with a key substitution of leucine (B10760876) for phenylalanine at position 8. This modification conferred antagonist properties to the peptide. annualreviews.org
The significance of this compound lies in its ability to selectively block the actions of B1 receptor agonists. This has allowed for the investigation of the specific roles of the B1 receptor in various disease models, including those for inflammation, pain, and cardiovascular disorders. nih.govnih.gov
Overview of Key Academic Research Themes Pertaining to this compound
Research involving this compound has been extensive and has focused on several key areas:
Inflammation and Pain: A significant body of research has utilized this compound to explore the role of the B1 receptor in inflammatory processes and pain signaling. Studies have shown that this antagonist can inhibit inflammatory responses and reduce hyperalgesia in various animal models. nih.govresearchgate.net For instance, it has been shown to inhibit carrageenan-induced hyperalgesia and the late phase nociceptive response to formalin in rats and mice. nih.gov
Cardiovascular Research: The Kinin-Kallikrein system is intimately involved in cardiovascular regulation. This compound has been used to investigate the role of the B1 receptor in phenomena such as vasodilation, blood pressure control, and angiogenesis. plos.orgahajournals.orgnih.govpubcompare.ai Research has demonstrated its ability to inhibit the angiogenic effects of bradykinin and interleukin-1 in rats. nih.gov
Receptor Characterization: As a selective antagonist, this compound has been a crucial tool for characterizing the pharmacological properties of the B1 receptor. annualreviews.orgpubcompare.ai It has been used in binding assays to determine the affinity of other compounds for the B1 receptor and to differentiate between B1 and B2 receptor-mediated effects. annualreviews.org
Interactive Data Tables
Table 1: Key Peptides in the Kinin-Kallikrein System
| Compound Name | Role | Receptor Specificity |
| Bradykinin | Endogenous Kinin | B2 Receptor Agonist |
| Kallidin | Endogenous Kinin | B2 Receptor Agonist |
| des-Arg9-bradykinin | Bradykinin Metabolite | B1 Receptor Agonist medchemexpress.compeptide.com |
| This compound | Synthetic Analog | B1 Receptor Antagonist nih.govahajournals.orgnih.govnih.gov |
Table 2: Research Applications of this compound
| Research Area | Key Findings |
| Inflammation | Inhibits carrageenan-induced hyperalgesia. nih.gov |
| Pain | Reduces the late phase nociceptive response to formalin. nih.gov |
| Cardiovascular | Inhibits bradykinin-induced angiogenesis. nih.gov |
| Receptor Pharmacology | Used to differentiate B1 and B2 receptor functions. annualreviews.org |
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-YYGRSCHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983334 | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-06-3 | |
| Record name | Bradykinin, leu(8)-des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Leu8,des Arg9 Bradykinin
Receptor Binding and Selectivity Profiles
[Leu8,des-Arg9]bradykinin exhibits a distinct selectivity for the kinin B1 receptor over the B2 receptor. annualreviews.org This selectivity is a cornerstone of its utility as a pharmacological tool to investigate the physiological and pathophysiological roles of the B1 receptor system. annualreviews.org
Interaction with Kinin B1 Receptors
This compound is widely recognized as a selective ligand for the kinin B1 receptor. annualreviews.orgmdpi.com The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions. plos.org The interaction of this compound with the B1 receptor has been extensively studied to elucidate the functions of this inducible receptor.
Primarily, this compound functions as a competitive antagonist at the kinin B1 receptor. annualreviews.orgmedchemexpress.com It effectively blocks the actions of B1 receptor agonists, such as des-Arg9-bradykinin. nih.gov For instance, it has been shown to antagonize the contractile responses induced by des-Arg9-bradykinin in various smooth muscle preparations, including the rabbit aorta. annualreviews.org Furthermore, it can inhibit B1 receptor-mediated cellular responses, such as the release of inflammatory mediators. nih.gov
However, some studies have reported partial agonist activity for this compound, particularly at the cloned dog B1 receptor. guidetopharmacology.org This suggests that its pharmacological activity can be species- and tissue-dependent. This dual property as an antagonist with potential partial agonism should be considered when interpreting experimental results. nih.gov
Ligand binding studies have been instrumental in quantifying the interaction of this compound with the B1 receptor. These studies typically involve competitive binding assays using a radiolabeled B1 receptor agonist, such as [3H]Lys-des-Arg9-bradykinin. The affinity of this compound for the B1 receptor is generally in the nanomolar range, although the exact values can vary depending on the experimental system and conditions.
For example, in human umbilical vein, the pA2 value for this compound as an antagonist of Lys-des-Arg9-BK-induced contraction was reported to be 6.16. mdpi.com Another study using a radioligand binding competition assay with human recombinant B1 receptor found that the affinity of Lys-[Leu8]des-Arg9-bradykinin was significantly higher than that of [Leu8]des-Arg9]bradykinin. ahajournals.org The addition of a Lys residue at the N-terminus of [Leu8]des-Arg9-bradykinin has been shown to increase its affinity for the human B1 receptor by at least 1.5 log units. ahajournals.orgplos.org
Table 1: Binding Affinity of this compound and Related Peptides for the Kinin B1 Receptor
| Compound | Preparation | Assay Method | Affinity (pA2/IC50) | Reference |
|---|---|---|---|---|
| This compound | Human Umbilical Vein | Contraction Assay | pA2 = 6.16 | mdpi.com |
| Lys[Leu8]des-Arg9-bradykinin | Rabbit Aorta, Human Umbilical Vein | Contraction Assay | ~10-fold more active than [Leu8]des-Arg9-bradykinin | ahajournals.org |
| Lys-[Leu8]des-Arg9-bradykinin | Human Recombinant B1R | Radioligand Binding | 4.8-fold lower affinity than Lys-des-Arg9-BK | plos.org |
| S3-P2 ([Leu8]des-Arg9-BK based) | Human Recombinant B1R | Radioligand Binding | IC50 = 663 nM | plos.org |
Interaction with Kinin B2 Receptors
In stark contrast to its effects on B1 receptors, this compound displays a notable lack of direct interaction with kinin B2 receptors. annualreviews.org The B2 receptor is constitutively expressed in a wide variety of tissues and mediates most of the well-known physiological effects of bradykinin (B550075), such as vasodilation and pain.
Numerous studies have confirmed that this compound does not act as an agonist or antagonist at B2 receptors. annualreviews.orgnih.gov It fails to elicit responses in tissues that predominantly express B2 receptors, such as the rat uterus and rabbit jugular vein. annualreviews.org Furthermore, it does not inhibit the actions of the potent B2 receptor agonist, bradykinin, in these preparations. annualreviews.org This lack of interaction underscores its selectivity for the B1 receptor subtype. researchgate.net
Comparative Receptor Selectivity with Bradykinin and Other Analogs
This compound is recognized as a competitive antagonist for the B1 receptor. annualreviews.org Its selectivity is a critical aspect of its pharmacological profile. The B1 receptor's primary characteristic is its higher potency for kinin metabolites like des-Arg9-bradykinin compared to the parent peptide, bradykinin. annualreviews.org Conversely, the B2 receptor shows a much greater affinity for bradykinin. annualreviews.org
Studies have demonstrated that this compound effectively inhibits responses mediated by the B1 receptor. For instance, it has been shown to block the effects of des-Arg9-bradykinin on thymidine (B127349) incorporation and mitosis in fibroblasts, which are indicative of B1 receptor-mediated events. annualreviews.org In human umbilical vein preparations, this compound antagonizes the contractile responses induced by the B1 receptor agonist, des-Arg9-bradykinin, with a reported pA2 value of 6.16 ± 0.06. nih.gov The pA2 value is a measure of the affinity of an antagonist for its receptor.
In contrast, this compound does not significantly affect responses mediated by the B2 receptor. annualreviews.org For example, it does not inhibit bradykinin-induced increases in intracellular calcium in guinea pig peritoneal macrophages, a process mediated by B2 receptors. nih.gov Similarly, in vascular smooth muscle cells, the effects of bradykinin on mitogen-activated protein kinase (MAPK) activation are blocked by a B2 antagonist, but not by this compound. physiology.org
The addition of a Lys residue to the N-terminus of this compound, forming Lys-[Leu8,des-Arg9]bradykinin, can enhance its antagonist activity at the B1 receptor by at least 1.5 log units. ahajournals.org However, these peptides can be rapidly inactivated by angiotensin-converting enzyme (ACE). ahajournals.org Modifications at other positions, such as the substitution of Pro7 with certain D-amino acids, have been explored to create more potent and stable B1 receptor antagonists. ahajournals.org
Table 1: Comparative Receptor Selectivity and Activity of Kinin Analogs
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| This compound | B1 | Antagonist | annualreviews.org |
| Bradykinin | B2 | Agonist | annualreviews.org |
| des-Arg9-bradykinin | B1 | Agonist | annualreviews.org |
| Lys-[Leu8,des-Arg9]bradykinin | B1 | Antagonist (more potent than this compound) | ahajournals.org |
| HOE 140 | B2 | Antagonist | nih.govphysiology.org |
Intracellular Signaling Pathways Mediated by Kinin B1 Receptor Activation by this compound
As an antagonist, this compound primarily acts by blocking the signaling pathways initiated by B1 receptor agonists. The activation of the kinin B1 receptor, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular events. biosynth.comnih.gov
G-Protein Coupled Signaling Cascades
The B1 receptor is coupled to G-proteins, specifically the Gq/11 and Gi/o subtypes. biomolther.org Upon agonist binding, these G-proteins are activated, initiating downstream signaling. biosynth.comuni-muenchen.de this compound competitively inhibits this initial step, thereby preventing the subsequent activation of intracellular effectors. While bradykinin and its analogs can directly interact with and activate G-proteins in a receptor-independent manner in some cell types like mast cells, the antagonistic action of this compound is primarily at the receptor level. nih.gov
Phospholipase C and Calcium Mobilization
A key pathway activated by the B1 receptor through Gq/11 is the stimulation of phospholipase C (PLC). biomolther.orgjci.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biomolther.org IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. biomolther.orgphysiology.org This increase in intracellular Ca2+ is a crucial second messenger in many cellular responses. physiology.org
Studies have shown that B1 receptor agonists like des-Arg9-bradykinin can induce an increase in intracellular Ca2+. nih.gov As a B1 receptor antagonist, this compound blocks this agonist-induced calcium mobilization. nih.gov For instance, in murine bronchoalveolar eosinophils, des-Arg9-bradykinin-induced increases in intracellular Ca2+ are inhibited by this compound. moleculardepot.com However, it's important to note that in some experimental settings, this compound has been observed to have effects on Ca2+-dependent K+ channels that are not mediated by the B1 receptor. nih.gov
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation
The B1 receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. aacrjournals.org This pathway is critical in regulating cell proliferation, differentiation, and survival.
In prostate cancer cells, stimulation with the B1 agonist des-Arg9-bradykinin leads to the phosphorylation and activation of ERK. aacrjournals.org This effect is abrogated by treatment with this compound, demonstrating its antagonistic role in this signaling cascade. aacrjournals.org The magnitude of B1 receptor-mediated ERK activation can be comparable to that induced by potent mitogens like epidermal growth factor (EGF). aacrjournals.org In contrast, bradykinin-induced MAPK activation in vascular smooth muscle cells is mediated by the B2 receptor and is not blocked by this compound. physiology.org
Nitric Oxide Synthase (NOS) Activation and Nitric Oxide Production
Activation of the B1 receptor can lead to the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a potent vasodilator. ahajournals.org In the pulmonary vascular bed, the vasodilator response to des-Arg9-bradykinin under elevated tone conditions is mediated by the release of NO and is inhibited by this compound. ahajournals.org This suggests that this compound can block the B1 receptor-mediated NO production pathway. In some contexts, the B1 receptor antagonist has been shown to suppress angiogenesis induced by certain therapeutic agents, a process that can involve NO signaling. ahajournals.org
Ion Channel Modulation, including Calcium-Activated Potassium Channels
The signaling pathways initiated by B1 receptor activation can modulate the activity of various ion channels. A notable example is the modulation of calcium-activated potassium (KCa) channels. The increase in intracellular calcium resulting from B1 receptor activation can open KCa channels, leading to membrane hyperpolarization. nih.gov
Research has shown that this compound can inhibit the hyperpolarization induced by the B1 agonist des-Arg9-bradykinin in the rat aorta. nih.gov Interestingly, some studies suggest that Lys-[Leu8,des-Arg9]-bradykinin may also have a direct inhibitory action on both Ca2+- and ATP-sensitive potassium channels, independent of its B1 receptor antagonism. nih.gov The functional expression of the B1 receptor itself may require the presence of activated Ca2+-dependent K+ channels. nih.gov
Table 2: Summary of Intracellular Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of B1 Agonist (e.g., des-Arg9-bradykinin) | Effect of this compound | Reference |
|---|---|---|---|
| G-Protein Coupling | Activation of Gq/11 and Gi/o | Inhibition of agonist-induced activation | biomolther.org |
| Phospholipase C (PLC) Activation | Increased PLC activity | Inhibition of agonist-induced PLC activation | biomolther.org |
| Calcium (Ca2+) Mobilization | Increased intracellular Ca2+ | Inhibition of agonist-induced Ca2+ increase | nih.govmoleculardepot.com |
| MAPK/ERK Pathway | Increased ERK phosphorylation | Inhibition of agonist-induced ERK phosphorylation | aacrjournals.org |
| Nitric Oxide Synthase (NOS) Activation | Increased NO production | Inhibition of agonist-induced NO production | ahajournals.org |
| Ion Channel Modulation (e.g., KCa) | Modulation of channel activity | Inhibition of agonist-induced modulation | nih.gov |
Cell Type-Specific Responses to this compound in Research Models
This compound is a synthetic peptide that acts as a selective antagonist of the bradykinin B1 receptor. physiology.org Its effects vary significantly across different cell types, which has been a subject of extensive research to understand the role of the B1 receptor in various physiological and pathological processes.
In endothelial cells, this compound has been shown to inhibit the effects mediated by the B1 receptor agonist, des-Arg9-bradykinin. Specifically, it blocks the synthesis of prostacyclin (PGI2) and platelet-activating factor (PAF) induced by des-Arg9-bradykinin. nih.gov However, it has little to no effect on bradykinin (BK) binding or the subsequent PGI2 synthesis induced by BK, which are mediated by the B2 receptor. nih.gov
Studies on bovine endothelial cells have demonstrated that this compound can inhibit the release of prostanoids and endothelium-derived relaxing factor (EDRF) stimulated by high concentrations of des-Arg9-bradykinin. annualreviews.org This antagonist does not affect the responses mediated by the high-affinity B2 receptor in these cells. annualreviews.org In conscious dogs, this compound markedly reduced the coronary artery relaxation induced by des-Arg9-bradykinin, an effect that is endothelium-dependent. ahajournals.org
Research on canine basilar arteries has shown that this compound abolishes the relaxations caused by the B1 receptor agonist, des-Arg9-bradykinin, in arteries where recombinant endothelial nitric oxide synthase (eNOS) is expressed in adventitial fibroblasts. physiology.org This highlights the role of B1 receptors in mediating vasodilation through nitric oxide (NO) production in this model. physiology.org
Table 1: Endothelial Cell Responses to this compound
| Cell/Tissue Model | Agonist | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cultured Calf Pulmonary Artery Endothelial Cells | des-Arg9-bradykinin | Inhibition of prostacyclin (PGI2) and platelet-activating factor (PAF) synthesis. | nih.gov |
| Bovine Endothelial Cells | des-Arg9-bradykinin | Inhibition of prostanoid and endothelium-derived relaxing factor (EDRF) release. | annualreviews.org |
| Conscious Dog Coronary Arteries | des-Arg9-bradykinin | Marked reduction of endothelium-dependent relaxation. | ahajournals.org |
| Canine Basilar Arteries with Recombinant eNOS | des-Arg9-bradykinin | Abolished relaxation. | physiology.org |
The responses of smooth muscle cells to this compound are complex and can vary depending on the specific vascular bed and experimental conditions. In the rabbit mesenteric artery, this compound competitively antagonizes the relaxation induced by des-Arg9-bradykinin. ahajournals.orgnih.gov Interestingly, in the presence of indomethacin (B1671933) (a cyclooxygenase inhibitor), the relaxant response to des-Arg9-bradykinin can be converted to a contractile response, which is also blocked by this compound. ahajournals.org This suggests that both relaxation and contraction are mediated through B1 receptors. ahajournals.org
In cultured smooth muscle cells from rat mesenteric arteries, this compound does not block the increase in intracellular calcium mediated by bradykinin, which is a B2 receptor-mediated effect. physiology.org Similarly, in cultured guinea pig tracheal smooth muscle cells, this compound does not affect bradykinin-induced calcium efflux or prostaglandin (B15479496) synthesis. nih.gov In human airway smooth muscle cells, this compound was found to be inactive against the effects of bradykinin. nih.gov
Studies on rat femoral artery have shown that the contractile response to bradykinin is significantly reduced by the B2 receptor antagonist HOE-140, but not by this compound. researchgate.net In the pulmonary vascular bed of cats under elevated tone conditions, this compound inhibited the vasodilator responses to the B1 agonist des-Arg9-bradykinin. ahajournals.org
Table 2: Smooth Muscle Cell Responses to this compound
| Cell/Tissue Model | Agonist | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rabbit Mesenteric Artery | des-Arg9-bradykinin | Competitive antagonism of relaxation and contraction (in the presence of indomethacin). | ahajournals.orgnih.gov |
| Cultured Rat Mesenteric Artery Smooth Muscle Cells | Bradykinin | No effect on intracellular calcium increase. | physiology.org |
| Cultured Guinea Pig Tracheal Smooth Muscle Cells | Bradykinin | No effect on calcium efflux or prostaglandin synthesis. | nih.gov |
| Human Airway Smooth Muscle Cells | Bradykinin | Inactive. | nih.gov |
| Rat Femoral Artery | Bradykinin | No significant effect on contraction. | researchgate.net |
| Cat Pulmonary Vascular Bed | des-Arg9-bradykinin | Inhibition of vasodilator responses. | ahajournals.org |
In the context of immune and inflammatory responses, this compound has been shown to modulate the activity of fibroblasts. In a rabbit dermal fibroblast cell line, this antagonist was able to counteract the mitogenic effects of both bradykinin and des-Arg9-bradykinin. capes.gov.br Similarly, in human fetal lung fibroblasts, this compound inhibited the increase in protein formation and cell division induced by des-Arg9-bradykinin. nih.gov
This compound has also been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in a rat sponge model of angiogenesis, suggesting a role for B1 receptors in neovascularization associated with chronic inflammation. nih.gov In a murine model of pleurisy, this compound did not inhibit the inflammatory effects of bradykinin, which were primarily mediated by B2 receptors. nih.gov However, in a model of adriamycin-induced kidney injury, the B1 receptor antagonist Des-Arg9-[Leu8]-bradykinin (DALBK) was found to reduce the level of macrophages in the renal tissue. researchgate.net
In human gingival fibroblasts, the B1 receptor antagonist Lys-[Leu8]des-Arg9-BK did not inhibit the bradykinin-induced expression of Toll-like receptor 4 (TLR4). researchgate.net
Table 3: Immune and Inflammatory Cell Responses to this compound
| Cell/Tissue Model | Agonist | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rabbit Dermal Fibroblasts | Bradykinin, des-Arg9-bradykinin | Antagonized mitogenic effects. | capes.gov.br |
| Human Fetal Lung Fibroblasts | des-Arg9-bradykinin | Inhibited protein formation and cell division. | nih.gov |
| Rat Sponge Model of Angiogenesis | Bradykinin, Interleukin-1 | Inhibited angiogenic effect. | nih.gov |
| Murine Model of Pleurisy | Bradykinin | No inhibition of inflammatory effects. | nih.gov |
| Adriamycin-Induced Kidney Injury Model | Endogenous mediators | Reduced macrophage levels in renal tissue. | researchgate.net |
| Human Gingival Fibroblasts | Bradykinin | No inhibition of TLR4 expression. | researchgate.net |
In the realm of neuronal responses, particularly those related to pain (nociception), this compound has demonstrated significant effects in various animal models. In rats and mice, it has been shown to inhibit carrageenan-induced hyperalgesia and the late phase of the formalin-induced nociceptive response. nih.govscispace.com However, its effective dose range is narrow, which may suggest partial agonist activity. nih.gov
In a rat model of neuropathic pain, the B1 receptor antagonist des-Arg(9),[Leu(8)]-BK had an analgesic effect at 14 days after nerve injury, a time point when B1 receptor mRNA expression was also found to be increased. capes.gov.br In a model of ultraviolet (UV) irradiation-induced heat hyperalgesia, both the peptidergic antagonist des-Arg9,Leu8-bradykinin and a synthetic B1 antagonist prevented the hyperalgesia. biomolther.orgbiomolther.org
Conversely, in a study using the rat phaeochromocytoma cell line PC12, which is a model for neuronal cells, this compound was unable to diminish the stimulatory effects of bradykinin on catecholamine release. nih.gov
Table 4: Neuronal Cell Responses to this compound in Nociception Models
| Animal Model | Nociceptive Stimulus | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rats and Mice | Carrageenan, Formalin | Inhibition of hyperalgesia and nociceptive response. | nih.govscispace.com |
| Rat Neuropathic Pain Model | Nerve Injury | Analgesic effect at 14 days post-injury. | capes.gov.br |
| Rat UV Irradiation Model | UV Irradiation | Prevention of heat hyperalgesia. | biomolther.orgbiomolther.org |
| Rat Phaeochromocytoma (PC12) Cells | Bradykinin | No effect on catecholamine release. | nih.gov |
Biosynthesis, Metabolism, and Degradation of Leu8,des Arg9 Bradykinin
Enzymatic Formation of [Leu8,des-Arg9]bradykinin
Being a synthetic peptide, this compound is not formed enzymatically within biological systems. However, the formation of its parent compound, des-Arg9-bradykinin, is a key step in the kinin cascade and provides the structural basis for this analog.
Carboxypeptidases are critical enzymes in the metabolism of bradykinin (B550075), leading to the generation of des-Arg9-bradykinin. These enzymes cleave the C-terminal arginine residue from bradykinin. The primary enzyme responsible for this conversion in human plasma is Carboxypeptidase N (CPN), also known as kininase I. moleculardepot.com This enzymatic action transforms bradykinin, which primarily acts on B2 receptors, into des-Arg9-bradykinin, a potent and selective agonist for the B1 receptor. moleculardepot.com
The conversion of bradykinin to des-Arg9-bradykinin by carboxypeptidases is a crucial step in modulating the activity of the kallikrein-kinin system, especially under inflammatory conditions where B1 receptor expression is upregulated.
The principal enzyme identified to generate des-Arg9 kinins from bradykinin is Carboxypeptidase N (CPN). moleculardepot.com CPN is a plasma metalloprotease that specifically removes basic amino acids, such as arginine and lysine, from the C-terminus of peptides and proteins. In the context of the kinin system, CPN's action on bradykinin is a key metabolic pathway. While other carboxypeptidases may exist, CPN is considered the major kininase I in plasma.
Inactivation and Degradation Pathways of this compound
The synthetic nature of this compound, particularly the substitution at position 8, is intended to confer resistance to degradation by various peptidases, thereby prolonging its biological activity as a B1 receptor antagonist.
Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a key enzyme in the renin-angiotensin system and a major inactivator of bradykinin. ACE primarily cleaves the C-terminal dipeptide Phe-Arg from bradykinin. Research has shown that the analog, [Leu8]des-Arg9-bradykinin, is a poor substrate for ACE. This resistance to ACE is a significant factor in its prolonged duration of action compared to naturally occurring kinins.
While des-Arg9-bradykinin itself is a substrate for ACE, which cleaves the Ser-Pro dipeptide from its C-terminus, the modification at position 8 in this compound appears to hinder this enzymatic activity. In studies comparing the metabolism of various bradykinin analogs, those with modifications at or near the C-terminus often exhibit increased resistance to ACE.
| Peptide | Half-life (seconds) | Effect of ACE Inhibitor (enalaprilat) |
|---|---|---|
| Bradykinin (BK) | 27 ± 10 | 9.0-fold increase |
| des-Arg9-bradykinin | 643 ± 436 | 2.2-fold increase |
Neutral Endopeptidase (NEP), also known as neprilysin, is another important peptidase involved in the degradation of various vasoactive peptides, including bradykinin. NEP is a membrane-bound metalloendopeptidase that cleaves peptides at the amino side of hydrophobic residues.
Prolyl oligopeptidases are a family of serine proteases that cleave peptide bonds on the carboxyl side of proline residues. One member of this family, prolyl carboxypeptidase (PRCP), has been identified as playing a role in the C-terminal cleavage of des-Arg9-bradykinin. uantwerpen.be PRCP is known to cleave C-terminal amino acids from peptides with a penultimate proline residue. In the case of des-Arg9-bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe), PRCP can cleave the C-terminal phenylalanine.
The susceptibility of the synthetic analog this compound (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu) to PRCP has not been extensively studied. However, given that the penultimate residue is proline, it is plausible that PRCP could also contribute to its degradation. Further research is needed to specifically determine the rate and extent of this compound metabolism by prolyl oligopeptidases.
| Enzyme | Activity (nmol·min⁻¹·ml⁻¹) |
|---|---|
| Angiotensin-Converting Enzyme (ACE) | 44 ± 12 |
| Aminopeptidase (B13392206) P (APP) | 22 ± 9 |
| Kininase I (CPN) | 62 ± 10 |
Other Peptidases Involved in Kininase Activity Profiling
The concentration and activity of des-Arg9-bradykinin are tightly controlled by several peptidases. While Angiotensin-Converting Enzyme (ACE) is a primary regulator, other enzymes play significant roles in the metabolism of kinins. The collective action of these enzymes is crucial for determining the biological impact of B1 receptor activation.
Angiotensin-Converting Enzyme (ACE or Kininase II): ACE is a key enzyme responsible for the inactivation of both bradykinin and des-Arg9-bradykinin. It functions as a peptidyldipeptide carboxypeptidase, but it can also exhibit tripeptidyl carboxypeptidase activity, which is particularly relevant for the degradation of des-Arg9-bradykinin nih.govnih.gov. Studies have shown that ACE can cleave des-Arg9-bradykinin to produce the pentapeptide Arg-Pro-Pro-Gly-Phe and the tripeptide Ser-Pro-Phe nih.gov. The efficiency of this degradation, however, can be influenced by various factors, including the concentration of chloride ions nih.gov.
Aminopeptidase P (APP): This enzyme is another important peptidase in kinin metabolism. The rate of degradation of des-Arg9-bradykinin has been shown to correlate significantly with serum APP activity nih.gov. A decrease in APP activity can lead to reduced degradation and subsequent accumulation of des-Arg9-bradykinin, which may contribute to hypersensitivity reactions observed in certain clinical contexts nih.gov.
Carboxypeptidase N (CPN or Kininase I): CPN is the primary enzyme responsible for the conversion of bradykinin into its active metabolite, des-Arg9-bradykinin brighamandwomens.orgmdpi.comssc.ca. Under inflammatory conditions, the affinity of kininase I for kinins can increase, enhancing the production of B1 receptor agonists mdpi.com.
Angiotensin-Converting Enzyme 2 (ACE2): More recently, ACE2 has been identified as a key enzyme in the degradation of des-Arg9-bradykinin. It cleaves the B1 receptor agonist into inactive metabolites mdpi.comfrontiersin.org. Attenuation of pulmonary ACE2 activity has been shown to impair this inactivation process, potentially facilitating inflammatory responses physiology.org.
| Peptidase | Common Name/Synonym | Primary Action on Kinin System | Substrate(s) |
|---|---|---|---|
| Angiotensin-Converting Enzyme | ACE; Kininase II | Inactivation | Bradykinin, des-Arg9-bradykinin |
| Aminopeptidase P | APP | Inactivation | des-Arg9-bradykinin |
| Carboxypeptidase N | CPN; Kininase I | Metabolite Formation | Bradykinin |
| Neutral Endopeptidase | NEP | Inactivation | Bradykinin, des-Arg9-bradykinin |
| Angiotensin-Converting Enzyme 2 | ACE2 | Inactivation | des-Arg9-bradykinin |
Regulation of this compound Levels in Biological Systems (In vitro/Animal Models)
As a synthetic compound, this compound does not have endogenous regulatory mechanisms. However, its utility as a B1 receptor antagonist is defined by the regulation of the natural ligand, des-Arg9-bradykinin, in biological systems. Research in vitro and in animal models has elucidated several factors that modulate the levels and activity of des-Arg9-bradykinin.
In Vitro Findings:
Studies using human serum and isolated tissues have provided significant insights into the stability and regulation of des-Arg9-bradykinin. The half-life of exogenous des-Arg9-bradykinin in human serum is substantially longer than that of bradykinin (approximately 643 seconds versus 27 seconds) nih.gov. The use of ACE inhibitors significantly extends the half-life of des-Arg9-bradykinin, though the effect is less pronounced than for bradykinin (a 2.2-fold increase versus a 9.0-fold increase, respectively) nih.gov.
In plasma from patients with a history of ACE inhibitor-associated angioedema, a significantly slower degradation and higher accumulation of endogenously produced des-Arg9-bradykinin were observed following contact system activation researchgate.net. Furthermore, in isolated rabbit aortic strips, a time-dependent increase in responsiveness to des-Arg9-bradykinin occurs, a process that is stimulated by the inflammatory agent lipopolysaccharide (LPS) and inhibited by the corticosteroid dexamethasone nih.gov.
| Factor | Model System | Observed Effect on des-Arg9-bradykinin System | Reference |
|---|---|---|---|
| ACE Inhibitors (e.g., Enalaprilat) | Human Serum | Increase half-life of des-Arg9-bradykinin by 2.2-fold | nih.gov |
| Lipopolysaccharide (LPS) | Isolated Rabbit Aorta | Stimulates increased responsiveness to des-Arg9-bradykinin | nih.gov |
| Dexamethasone | Isolated Rabbit Aorta | Inhibits the spontaneous, time-dependent increase in responsiveness to des-Arg9-bradykinin | nih.gov |
| Epidermal Growth Factor (EGF) | Isolated Rabbit Aorta | Enhances aortic contractions in response to des-Arg9-bradykinin | nih.gov |
Animal Model Findings:
Research in animal models has revealed striking species-dependent differences in the metabolism of des-Arg9-bradykinin. The serum half-life is significantly shorter in rats (96 ± 6 s) compared to rabbits (314 ± 6 s), dogs (323 ± 11 s), and humans (325 ± 12 s) researchgate.net. The relative contribution of ACE to the hydrolysis of des-Arg9-bradykinin also varies widely among species, being lowest in rats (5.2%) and highest in dogs (65.1%) researchgate.net.
In vivo, inflammatory stimuli can upregulate the des-Arg9-bradykinin system. In rabbits, administration of LPS induces a state of cardiovascular sensitivity, rendering des-Arg9-bradykinin a potent hypotensive agent nih.gov. In mouse models of lung injury, LPS was found to reduce ACE2 activity and protein abundance, impairing the degradation of des-Arg9-bradykinin and contributing to inflammation physiology.org. It is in these contexts that antagonists like this compound are used experimentally. For instance, in rats, this compound was shown to abolish the neovascularization induced by the co-administration of bradykinin and interleukin-1, demonstrating the role of the B1 receptor in this process nih.gov.
| Species | Half-life of des-Arg9-bradykinin in Serum (seconds) | Contribution of ACE (Kininase II) to Hydrolysis (%) |
|---|---|---|
| Rat | 96 ± 6 | 5.2 ± 0.5 |
| Rabbit | 314 ± 6 | 52.0 ± 1.1 |
| Dog | 323 ± 11 | 65.1 ± 3.4 |
| Human | 325 ± 12 | 33.9 ± 1.5 |
Data adapted from: Cyr et al., 2001. researchgate.net
Structure Activity Relationship Sar Studies of Leu8,des Arg9 Bradykinin and Its Analogs
Amino Acid Residue Contributions to Receptor Binding and Activation
The conversion of the B1 receptor agonist, des-Arg9-bradykinin, into the antagonist, [Leu8,des-Arg9]bradykinin, hinges on a single amino acid substitution at position 8. Structure-activity relationship studies have elucidated the specific roles of different residues within the peptide's sequence.
Systematic replacement of each amino acid residue of des-Arg9-bradykinin with L-alanine has revealed that the C-terminal portion of the peptide is the active region, while the N-terminal and middle sections are primarily responsible for binding to the B1 receptor. nih.gov The residue at position 8 is particularly critical for receptor activation. For agonist activity, an aromatic ring at this position, such as Phenylalanine (Phe), is required. nih.gov When this aromaticity is removed by substituting Phe with an aliphatic residue like Leucine (B10760876) (Leu) or cyclohexylalanine, the resulting analog, such as this compound, becomes a pure and competitive antagonist. nih.gov This indicates that while the bulk of the peptide secures the molecule to the receptor, the specific nature of the side chain at position 8 dictates whether the receptor will be activated or blocked.
Studies have also explored substitutions at other positions. For instance, replacing the Phenylalanine at position 5 with carboranylalanine (Car), a bulky and hydrophobic amino acid, in a [Leu8]des-Arg9-bradykinin analog resulted in a potent, long-acting antagonist. cdnsciencepub.com
| Analog | Substitution | Position | Resulting Activity | Reference |
|---|---|---|---|---|
| des-Arg9-bradykinin | - (Native) | 8 (Phe) | B1 Agonist | nih.gov |
| This compound | Phe → Leu | 8 | Competitive B1 Antagonist | nih.gov |
| [Cyclohexylalanine8,des-Arg9]bradykinin | Phe → Cha | 8 | Competitive B1 Antagonist | nih.gov |
| [Car5,Leu8]des-Arg9-bradykinin derivative | Phe → Car | 5 | Potent, long-acting B1 Antagonist | cdnsciencepub.com |
Significance of the C-Terminal Region for B1 Receptor Selectivity
The selectivity of this compound for the B1 receptor over the B2 receptor is fundamentally determined by its C-terminal structure. Kinin peptides are ligands for both B1 and B2 receptors; however, the B1 receptor specifically recognizes kinins that lack the C-terminal arginine residue, such as des-Arg9-bradykinin. researchgate.net This structural feature is the primary determinant of B1 receptor selectivity.
The absence of the arginine at position 9 exposes a free carboxyl group at the C-terminus of the peptide. Molecular studies have revealed that the B1 receptor possesses a positively charged binding pocket that accommodates this negatively charged C-terminus. This electrostatic interaction is a crucial element for the selective binding of des-Arg kinin peptides to the B1 receptor.
Impact of N-Terminal Modifications on Peptide Activity
While the C-terminus governs selectivity and the residue at position 8 determines agonist versus antagonist activity, modifications at the N-terminus have been shown to significantly enhance the antagonistic potency and metabolic stability of this compound.
Adding a Lysine (Lys) residue to the N-terminus of [Leu8]des-Arg9-bradykinin, creating Lys-[Leu8,des-Arg9]bradykinin, increases its antagonist activity by at least tenfold. ahajournals.org This modification appears favorable for antagonism and improves the affinity of the peptide for the B1 receptor. cdnsciencepub.comahajournals.org Further modifications to this N-terminal Lys, such as acetylation of its alpha-amino group, can confer excellent protection against degradation by plasma aminopeptidases, leading to a more stable and persistent antagonist effect in vivo. nih.gov
| Modification | Resulting Compound | Impact on Activity/Property | Reference |
|---|---|---|---|
| Addition of Lysine | Lys-[Leu8,des-Arg9]bradykinin | ~10-fold increase in antagonist activity | ahajournals.org |
| Acetylation of N-terminal Lys | Ac-Lys-[Leu8,des-Arg9]bradykinin derivative | Increased resistance to aminopeptidase (B13392206) degradation | nih.gov |
| Addition of D-Arginine | D-Arg-[Leu8,des-Arg9]bradykinin analog | Markedly increased antagonist affinity | ahajournals.org |
Design and Synthesis of this compound Derivatives as Research Probes
The high affinity and selectivity of this compound and its analogs have made them valuable scaffolds for the design of molecular probes to study the B1 receptor. The tolerance of the B1 receptor for N-terminal extensions of its ligands has been exploited to attach various labels without significantly compromising binding affinity. researchgate.net
Radiolabeled Probes: For receptor localization and quantification studies, radiolabeled derivatives have been synthesized. A notable example is a high-affinity radioligand developed by extending the N-terminus of a des-Arg9-BK analog with a Tyr-Gly-Lys-ε-aminocaproyl sequence, allowing for iodination (¹²⁵I). researchgate.net This probe has been successfully used in tumor autoradiography. researchgate.net More recently, ¹¹¹In-labelled derivatives of B1R antagonists have been evaluated for their potential as imaging agents to detect B1R expression in glioblastoma cells. mdpi.com
Fluorescent Probes: To visualize B1 receptors in cells and tissues, fluorescent probes have been created. This has been achieved by conjugating a fluorescein (B123965) fluorophore to the N-terminus of high-affinity antagonists. researchgate.net Another approach involves the creation of fusion proteins where Enhanced Green Fluorescent Protein (EGFP) is genetically fused to a B1R antagonist peptide sequence, creating a biotechnological fluorescent ligand. plos.org
These specialized derivatives of this compound are instrumental as research tools, enabling detailed investigation of B1 receptor expression, function, and pharmacology in various physiological and pathological contexts. moleculardepot.combluetigerscientific.com
Computational Approaches and Molecular Modeling of this compound Interactions
Computational modeling and molecular biology techniques have provided significant insights into the interaction between this compound and the B1 receptor at an atomic level. Given the challenges in crystallizing G protein-coupled receptors (GPCRs) like the B1 receptor, homology modeling has been a key tool.
By building a model of the human B1 receptor based on the crystal structures of other related GPCRs, researchers can simulate the docking of this compound and its analogs into the receptor's binding site. These models, in conjunction with site-directed mutagenesis studies, have helped identify the critical residues on both the ligand and the receptor that are essential for binding and selectivity.
Modeling studies have corroborated the importance of the C-terminal carboxylate of the peptide interacting with a positively charged pocket within the receptor's transmembrane helices. Furthermore, these models help explain why the substitution of Phe8 with Leu8 prevents receptor activation, likely by altering the conformation of the peptide in the binding pocket in a way that it fails to induce the conformational change in the receptor required for signaling. These computational approaches are invaluable for the rational design of new, more potent, and selective B1 receptor antagonists.
Role of Leu8,des Arg9 Bradykinin in Preclinical Models and Cellular Systems
[Leu8,des-Arg9]bradykinin in Models of Angiogenesis and Neovascularization
Inhibition of Angiogenic Effects in Rat Models
This compound, a selective antagonist of the bradykinin (B550075) B1 receptor, has been demonstrated to inhibit neovascularization in rat models. In a notable study, the subcutaneous implantation of sterile polyether sponges in rats was used to create a reproducible model of neovascular response over 14 days. nih.govmoleculardepot.comnih.govnih.gov The angiogenic response was quantified by measuring relative blood flow using the 133Xe clearance technique, as well as by determining hemoglobin content and conducting histological evaluations of the vascularized sponges. nih.govmoleculardepot.comnih.govnih.gov
Daily administration of bradykinin (BK) was found to significantly enhance the basal sponge-induced neovascularization. nih.govmoleculardepot.comnih.govnih.gov Furthermore, while lower doses of BK or recombinant human interleukin-1 alpha (IL-1α) alone did not produce significant angiogenic effects, their co-administration resulted in a pronounced angiogenic response. nih.govmoleculardepot.comnih.govnih.gov
The crucial finding of this research was that the neovascularization induced by the combination of BK and IL-1α was effectively abolished by the administration of this compound. nih.govmoleculardepot.comnih.govnih.gov In contrast, a B2 receptor antagonist did not inhibit this angiogenic effect. nih.govmoleculardepot.comnih.govnih.gov These findings suggest that the pro-angiogenic effects observed in this model are mediated, at least in part, by the B1 receptor, and that this compound can act as an effective inhibitor of this process. This points to the potential for B1 receptor blockade as a therapeutic strategy in conditions characterized by excessive neovascularization. nih.govmoleculardepot.comnih.gov
| Model System | Inducing Agent(s) | Treatment | Outcome on Angiogenesis | Reference |
| Rat subcutaneous polyether sponge implant | Bradykinin (BK) and Interleukin-1 alpha (IL-1α) | This compound | Abolished neovascularization | nih.govmoleculardepot.comnih.gov |
| Rat subcutaneous polyether sponge implant | Bradykinin (BK) and Interleukin-1 alpha (IL-1α) | B2 receptor antagonist | No inhibition of neovascularization | nih.govmoleculardepot.comnih.gov |
Modulation of Angiogenic Growth Factors (e.g., VEGF) in Cellular Systems
While the in vivo inhibitory effects of this compound on angiogenesis are documented, direct evidence of its modulation of specific angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) in cellular systems is less clear from the available preclinical studies. The pro-angiogenic effects of bradykinin are known to be linked to the upregulation of VEGF. However, studies focusing specifically on the ability of this compound to counteract this effect at a cellular level are not extensively detailed in the current body of research. It is plausible that by blocking the B1 receptor, this compound interferes with the signaling cascade that leads to the production of angiogenic growth factors, but further specific cellular studies are required to fully elucidate this mechanism.
Role in Inflammatory and Pain Pathways in Animal Models
Nociception Mechanisms
This compound has been shown to play a significant role in modulating nociceptive responses in various animal models of inflammatory pain. As a B1 receptor antagonist, it has been observed to inhibit hyperalgesia and nociception associated with inflammation.
In studies involving rats and mice, this compound effectively inhibited carrageenan-induced hyperalgesia and the late-phase nociceptive response to formalin. The nociceptive response to formalin is considered a model of persistent pain. These findings suggest an involvement of B1 receptors in the development and maintenance of inflammatory pain.
Furthermore, in models of persistent hyperalgesia, such as Freund's adjuvant-induced and ultraviolet radiation-induced hyperalgesia in rats, this compound was effective in reversing or preventing the development of hyperalgesia. In contrast, a B2 receptor antagonist was largely ineffective in these models, highlighting the specific role of the B1 receptor in these persistent inflammatory conditions.
| Animal Model | Condition | Effect of this compound |
| Rats and Mice | Carrageenan-induced hyperalgesia | Inhibition |
| Rats and Mice | Formalin-induced late-phase nociception | Inhibition |
| Rats | Freund's adjuvant-induced hyperalgesia | Reversal and prevention |
| Rats | Ultraviolet-induced hyperalgesia | Reversal and prevention |
Edema Formation and Vascular Permeability
The activation of the bradykinin B1 receptor is associated with increased vascular permeability, a key factor in the formation of edema. Consequently, as a B1 receptor antagonist, this compound is implicated in the reduction of edema in inflammatory conditions.
In a rat model of pleurisy, the administration of a selective B1 kinin receptor agonist, des-Arg9-bradykinin, induced inflammatory responses. The use of B1 receptor antagonists like this compound in such models would be expected to counteract these effects. The des-Arg9-bradykinin/B1R axis has been shown to increase vascular permeability, contributing to fluid leakage into the interstitial space and subsequent edema. Therefore, the blockade of this pathway by this compound represents a mechanism for mitigating edema formation.
Neuroinflammatory Responses
This compound has been investigated for its role in neuroinflammatory conditions, particularly in the context of autoimmune models of the central nervous system. In a rat model of experimental autoimmune encephalomyelitis (EAE), which serves as a model for multiple sclerosis, the involvement of the kinin B1 receptor in the breakdown of the blood-brain barrier (BBB) has been explored. nih.gov
Vasoactive peptides like kinins are produced at the vessel walls during neuroinflammation and contribute to vascular leakage. nih.gov The B1 receptor is overexpressed during the inflammation that accompanies neurological disorders. nih.gov Pharmacological inhibition of the B1 receptor using this compound (also referred to as DALBK in some studies) was shown to affect the permeability of the BBB during the course of EAE. nih.gov This suggests that B1 receptor-mediated signaling is involved in the molecular changes that lead to increased BBB permeability during neuroinflammation. nih.gov By antagonizing the B1 receptor, this compound can potentially ameliorate these neuroinflammatory responses. nih.gov
Cardiovascular System Research (Non-Clinical)
In non-clinical cardiovascular research, this compound is instrumental in elucidating the effects of B1 receptor activation on blood vessels and endothelial cells.
Studies on isolated vascular preparations have demonstrated that the activation of the bradykinin B1 receptor can lead to vasodilation. In isolated rabbit superior mesenteric arteries, the B1 receptor agonist des-Arg9-bradykinin induced dose-dependent relaxations. This effect was potently inhibited by the specific B1 receptor antagonist [Leu8]des-Arg9-bradykinin, which produced parallel shifts in the dose-response curve, confirming the involvement of the B1 receptor. The vasodilatory response to des-Arg9-bradykinin in this model was also inhibited by the cyclooxygenase inhibitor indomethacin (B1671933), suggesting that the relaxation is mediated through the release of prostaglandins.
Notably, des-Arg9-bradykinin was found to be significantly more potent in inducing relaxation than bradykinin itself in this specific isolated vessel preparation.
Table 1: Potency of Kinins in Inducing Relaxation in Isolated Rabbit Superior Mesenteric Artery
| Compound | ED50 (M) | Relative Potency |
|---|---|---|
| des-Arg9-bradykinin | 7.2 x 10⁻⁹ | 8.5 |
ED50 represents the concentration required to produce 50% of the maximal response.
In other contexts, activation of the B1 receptor by its agonist, des-Arg9-bradykinin, has been associated with vasoconstriction. peptide.com Furthermore, [Leu8]des-Arg9-bradykinin has been shown to abolish neovascularization induced by the co-administration of bradykinin and interleukin-1 alpha in a rat sponge model, indicating its role in blocking B1 receptor-mediated angiogenic effects. nih.gov
The role of the B1 receptor and its antagonists has been explored in the context of endothelial function and vascular smooth muscle hyperpolarization. In aortic rings from spontaneously hypertensive rats (SHR), the B1 receptor agonist des-Arg9-bradykinin can induce hyperpolarization. nih.govdocumentsdelivered.com
A study investigating the mediators involved in this response found that the B1 antagonist Lys-[Leu8,des-Arg9]-bradykinin, a close analog of this compound, inhibits the hyperpolarization induced by both des-Arg9-bradykinin and lipopolysaccharide. nih.govdocumentsdelivered.com The findings from this research indicate that the inhibitory effect of Lys-[Leu8,des-Arg9]-bradykinin is due to a direct action on both Ca²⁺-activated and ATP-sensitive potassium channels, which are crucial mediators of vascular hyperpolarization and relaxation. nih.govdocumentsdelivered.com
Renal Physiology Studies (Non-Clinical)
The bradykinin B1 receptor is typically expressed at low levels in healthy kidney tissue but is upregulated during inflammation and tissue damage, suggesting a role in renal pathophysiology. pnas.orgfrontiersin.org Preclinical studies using animal models of kidney injury have investigated the effects of B1 receptor antagonism.
In a mouse model of renal ischemia-reperfusion injury, treatment with a B1 receptor antagonist (R-954) was found to be beneficial, leading to a significant reduction in serum creatinine levels at various time points after reperfusion. nih.gov Similarly, another study using a different B1 receptor antagonist (R715) in a mouse model of ischemia/reperfusion-induced acute kidney injury (AKI) showed that blocking the B1 receptor improved kidney function. nih.gov This was evidenced by lower levels of creatinine, urea, and proteinuria, as well as reduced fibrosis, suggesting a role in preventing the transition from AKI to chronic kidney disease. nih.gov
Furthermore, in a DOCA-salt-induced hypertensive mouse model, genetic deletion of the B1 receptor was shown to protect against hypertensive renal injury and fibrosis by preventing inflammation and oxidative stress in the kidney. frontiersin.org
However, some research presents a more complex role for the B1 receptor. One study suggested that both B1 and B2 receptors have protective functions in renal ischemia/reperfusion injury, as mice lacking both receptors experienced more severe kidney damage and higher mortality. pnas.org
Respiratory System Research (Non-Clinical)
The kallikrein-kinin system is implicated in the pathogenesis of airway diseases like asthma. Research has focused on identifying which bradykinin receptor subtype, B1 or B2, mediates airway responses.
Preclinical studies in animal models have investigated the direct effects of B1 receptor agonists on airway smooth muscle. In a Brown Norway rat model of allergic asthma, the selective B1 receptor agonist Lys-[desArg9]-bradykinin did not produce any bronchoconstrictor effects. The bronchoconstriction observed in response to bradykinin in this model was completely abolished by a selective B2 receptor antagonist, indicating that the response is entirely mediated by B2 receptors.
This aligns with findings from studies on human subjects, where inhaled [des-Arg9]bradykinin, a B1 agonist, did not have a measurable bronchoconstrictor effect in either normal or asthmatic individuals. In contrast, B2 receptor agonists caused potent, concentration-related bronchoconstriction in asthmatics. These results from animal models consistently suggest that the B1 receptor, the target of this compound, does not play a primary role in mediating acute bronchoconstriction.
Methodologies for Studying Leu8,des Arg9 Bradykinin in Academic Research
Synthetic Chemistry Approaches for [Leu8,des-Arg9]bradykinin and its Analogs
The creation of this compound and related peptide analogs for research purposes relies heavily on synthetic organic chemistry techniques. These methods allow for the precise construction of the peptide chain, enabling detailed structure-activity relationship studies.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the synthesis of this compound and its analogs. nih.govproquest.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov A key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound peptide, simplifying the purification of intermediates. proquest.com
The synthesis of bradykinin (B550075) analogs, including those with modifications at the C-terminus like this compound, has been extensively documented using SPPS. nih.govekb.eg Automated peptide synthesizers are often employed to assemble the peptide on the resin support. nih.gov The process typically utilizes protecting groups for the amino acid side chains to prevent unwanted side reactions. Common protecting group strategies include the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus of the amino acids. ekb.eg The choice of resin and protecting groups is critical for the successful synthesis of the desired peptide.
Microwave energy has also been applied to modified solid-phase peptide synthesis to produce analogs of bradykinin, demonstrating the evolution of these synthetic techniques. ekb.egekb.eg
Purification and Characterization Methods (e.g., HPLC, Mass Spectrometry)
Following cleavage from the resin support, the crude synthetic peptide is not pure and requires purification. High-Performance Liquid Chromatography (HPLC) is the primary method used for the purification of this compound. nih.govub.edu Specifically, reverse-phase HPLC (RP-HPLC) is highly effective in separating the target peptide from impurities based on hydrophobicity. ub.edu
Once purified, the identity and purity of the peptide must be confirmed. A combination of analytical techniques is used for this characterization. Analytical HPLC provides a measure of the purity of the final product. labmal.com Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. ub.eduspringernature.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide for MS analysis. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, confirming that the amino acids have been incorporated in the correct order. springernature.com Further characterization can be achieved through amino acid analysis, which verifies the relative abundance of the constituent amino acids. nih.gov
Analytical Techniques for Detection and Quantification in Biological Samples
To understand the physiological and pathological roles of this compound, sensitive and specific methods are required for its detection and quantification in complex biological matrices such as plasma and tissue homogenates. mybiosource.com
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Development
Immunoassays are powerful techniques for the quantification of peptides like this compound due to their high sensitivity and specificity. Both Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for this purpose. slideshare.netnih.gov These assays are based on the principle of competitive binding between the target peptide and a labeled version for a limited number of antibody binding sites. elisakits.co.uk
The development of these assays requires the production of specific antibodies that can distinguish this compound from bradykinin and other related kinins. nih.gov Monoclonal antibodies have been successfully produced that are more reactive with des-Arg9-bradykinin than with bradykinin itself. nih.gov
A highly sensitive RIA for des-Arg9-bradykinin has been developed with a 50% inhibition concentration of 0.08 ± 0.03 nM. nih.gov Similarly, ELISAs have also been established for the detection of des-Arg9-bradykinin. mybiosource.comnih.gov A chemiluminescence enzyme immunoassay (CLEIA) for des-Arg9-bradykinin has been reported with a detection limit of 27 fmol/ml. nih.gov
| Assay Type | Key Features | Reported Sensitivity (IC50 or Detection Limit) | Reference |
|---|---|---|---|
| Radioimmunoassay (RIA) | Uses a radiolabeled antigen (carboxypeptidase B-treated [Tyr5]-bradykinin) and monoclonal antibodies. Separation of bound and free radioactivity is achieved with dextran-coated charcoal. | 0.08 ± 0.03 nM | nih.gov |
| Chemiluminescence Enzyme Immunoassay (CLEIA) | Employs polyclonal rabbit antiserum against des-Arg10-Lys-BK with high cross-reactivity for des-Arg9-bradykinin. Uses a DIG-anti-DIG system for signal amplification. | 27 fmol/ml | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications
The combination of HPLC and mass spectrometry (LC-MS) provides a powerful analytical platform for the unambiguous identification and quantification of peptides in biological samples. springernature.comresearchgate.net HPLC is used to separate the peptide of interest from other components in the sample, and the mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the peptide. ub.eduspringernature.com
This technique is particularly valuable for confirming the presence of endogenous this compound and for metabolic studies. The high resolution and sensitivity of modern mass spectrometers enable the detection of very low concentrations of the peptide. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the parent peptide molecule. springernature.com
In vitro Pharmacological Assays
In vitro pharmacological assays are essential for characterizing the biological activity of this compound and its analogs. These assays are typically conducted on isolated tissues or cultured cells that express the relevant receptors.
This compound is known to be a potent and selective antagonist of the bradykinin B1 receptor. nih.gov In vitro assays are used to determine its affinity for the B1 receptor and its ability to inhibit the effects of B1 receptor agonists.
A common in vitro preparation used to study the effects of this compound is the rabbit isolated aorta. nih.govnih.gov In this tissue, B1 receptor agonists like des-Arg9-bradykinin induce a contractile response, which can be antagonized by this compound. nih.gov Such assays allow for the determination of the potency of the antagonist, often expressed as a pA2 value.
Cell-based assays are also widely used. nih.gov These assays may involve cells that naturally express the B1 receptor or cells that have been genetically engineered to express the receptor. The response to B1 receptor activation can be measured in various ways, such as changes in intracellular calcium concentration or the production of second messengers like cyclic AMP (cAMP). nih.govnih.govacs.org For example, the ability of this compound to inhibit agonist-induced increases in intracellular calcium can be quantified to determine its antagonist activity. bluetigerscientific.com
| Assay Type | Preparation | Measured Response | Purpose |
|---|---|---|---|
| Isolated Tissue Contraction | Rabbit isolated aorta | Inhibition of angiotensin II-induced contraction | To demonstrate the antagonist effect of des-Arg9-[Leu8]bradykinin on AII-induced responses. nih.gov |
| Radioligand Binding Assay | Rat liver membranes (AT1 receptors), Lamb uterus membranes (AT2 receptors) | Displacement of [125I]-Sar1-AII binding | To determine the binding affinity (Ki) of des-Arg9-[Leu8]bradykinin to angiotensin receptors. nih.gov |
| Intracellular Calcium Measurement | Single bovine tracheal smooth muscle cells | Increase in intracellular calcium ion concentration | To characterize the agonist effects of des-Arg9-bradykinin. bluetigerscientific.com |
| Second Messenger Assay | Cultured cells expressing B1 receptors | Changes in cAMP levels | To quantify B1 receptor activation or inhibition. nih.govacs.org |
Receptor Binding Assays (Radioligand Binding, Fluorescence-Based Assays)
Receptor binding assays are fundamental in determining the affinity and selectivity of this compound for its target receptor and other potential binding sites. These assays quantify the interaction between the ligand (this compound) and the receptor protein.
Radioligand Binding Assays are a classic and widely used method. In these experiments, a radiolabeled ligand (an agonist or antagonist) is incubated with a preparation of cell membranes containing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence and absence of increasing concentrations of an unlabeled competing compound, such as this compound. This allows for the determination of the binding affinity (Ki) of the competing ligand.
For instance, studies have evaluated the binding properties of this compound not only at kinin receptors but also at angiotensin receptors. In one such study using purified membrane from rat liver, this compound was found to displace the binding of a radiolabeled angiotensin ligand, [125I]-Sar1-AII, to the angiotensin AT1 receptor subtype with a Ki value of 1.1 +/- 0.4 μM nih.gov. This indicates that besides its primary action on B1 receptors, this compound can interact with other receptor systems, a factor that must be considered when interpreting experimental results nih.gov.
Fluorescence-Based Assays represent a more modern approach, avoiding the need for radioactive materials. These assays can involve fluorescently labeled ligands or utilize techniques like Fluorescence Resonance Energy Transfer (FRET) to study ligand-receptor interactions in real-time.
Table 1: Example Data from a Competitive Radioligand Binding Assay
| Competitor Compound | Target Receptor | Radioligand | Ki (μM) |
|---|---|---|---|
| This compound | Angiotensin AT1 | [125I]-Sar1-AII | 1.1 ± 0.4 |
| des-Arg9-bradykinin | Angiotensin AT1 | [125I]-Sar1-AII | 45 ± 13 |
This table illustrates how the binding affinity of this compound to a non-target receptor can be quantified and compared to a related compound.
Calcium Flux Assays
Bradykinin B1 receptor activation is coupled to G-proteins that stimulate the phospholipase C pathway, leading to an increase in the intracellular concentration of free calcium ions ([Ca2+]i). Calcium flux assays are functional assays that measure this downstream signaling event to characterize the activity of agonists and antagonists.
These assays typically use fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+. Cells expressing the B1 receptor are loaded with one of these dyes. Upon stimulation with a B1 agonist like des-Arg9-bradykinin, a rapid increase in fluorescence is detected, corresponding to the rise in intracellular calcium. nih.govnih.gov
The antagonistic properties of this compound are readily demonstrable with this methodology. Pre-incubation of the cells with this compound prevents or significantly reduces the calcium response induced by a subsequent application of a B1 agonist. Research on single bovine tracheal smooth muscle cells has shown that the B1 receptor antagonist, this compound, completely abolished the increase in intracellular calcium concentration induced by the agonist des-Arg9-bradykinin. nih.gov This confirms the compound's ability to block receptor signaling.
Gene Expression Analysis (e.g., qPCR, RNA-Seq) in Response to this compound
The expression of the bradykinin B1 receptor is known to be very low in healthy tissues but is rapidly induced by inflammatory mediators like bacterial lipopolysaccharide (LPS) and cytokines. scbt.comnih.gov Gene expression analysis techniques are employed to study the regulation of the B1 receptor gene (BDKRB1) and other downstream genes affected by B1 receptor signaling.
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the abundance of specific messenger RNA (mRNA) transcripts. For example, researchers can treat cells or tissues with an inflammatory stimulus to induce B1 receptor expression and then use qPCR to quantify the levels of BDKRB1 mRNA. nih.gov In such an experimental setup, this compound can be used to investigate whether blocking the B1 receptor affects the expression of other inflammation-related genes that might be regulated through a feedback mechanism.
RNA-Sequencing (RNA-Seq) offers a more comprehensive, unbiased approach by sequencing the entire transcriptome. This powerful technique can reveal global changes in gene expression in response to B1 receptor activation and antagonism by this compound, potentially identifying novel pathways and therapeutic targets.
Protein Analysis (e.g., Western Blot)
Protein analysis techniques are essential for confirming that changes in gene expression translate to changes in protein levels.
Western Blot is a widely used method to detect and quantify specific proteins in a sample. scbt.comscbt.com In the context of this compound research, Western blotting is primarily used to assess the expression levels of the bradykinin B1 receptor protein itself. scbt.comscbt.comphysiology.org For instance, researchers can use this technique to confirm the upregulation of the B1 receptor in tissues following an inflammatory challenge. This compound would not be directly detected by this method, but its effects on downstream protein expression (e.g., inflammatory enzymes or cytokines) could be assessed by probing for those specific proteins.
In vivo Experimental Models (Animal Studies)
In vivo studies are critical for understanding the physiological and pathophysiological roles of the B1 receptor and for evaluating the therapeutic potential of antagonists like this compound in a whole-organism context.
Selection and Justification of Animal Models (e.g., Rat, Mouse, Guinea Pig)
The choice of animal model is dictated by the specific research question and the relevance of the model to human physiology or disease.
Rat: Rats are frequently used in studies of inflammation and pain (nociception). scbt.comnih.govnih.govnih.gov For example, inflammatory stimuli like Freund's complete adjuvant or UV irradiation are used to induce a state where the B1 receptor is upregulated. nih.gov In these models, the ability of this compound to block hyperalgesia (an increased sensitivity to pain) induced by B1 agonists provides strong evidence for the role of the B1 receptor in inflammatory pain. nih.gov Rats are also used in models of angiogenesis, where this compound was shown to inhibit neovascularization induced by bradykinin and interleukin-1. nih.govnih.gov
Mouse: The availability of genetically modified strains makes the mouse an invaluable model. scbt.comscbt.comphysiology.org For instance, studies using mice with a genetic deletion (knockout) of the bradykinin B2 receptor have helped to isolate and study the specific functions of the B1 receptor. scbt.comscbt.com The effects of this compound can be compared between wild-type and knockout mice to dissect the distinct contributions of each receptor subtype. scbt.comscbt.com
Guinea Pig: The guinea pig has been used to study the contractile responses of smooth muscle tissues, such as the gallbladder. nih.gov In these preparations, this compound is used as a pharmacological tool to differentiate between B1 and B2 receptor-mediated effects. nih.gov
Rabbit: The rabbit aorta is a classic preparation for studying vascular responses. It has been used to demonstrate that this compound can act as a competitive antagonist of des-Arg9-bradykinin at B1 receptors on vascular smooth muscle. nih.gov
Experimental Design and Data Analysis in Animal Research
A robust experimental design is crucial for obtaining meaningful and reproducible data from animal studies. A typical design to test the efficacy of this compound involves several groups:
A control group receiving a vehicle.
A group receiving the B1 agonist (e.g., des-Arg9-bradykinin) to induce a response.
A group receiving the antagonist (this compound) alone to test for any intrinsic activity.
A group receiving the antagonist (this compound) prior to the agonist, to test for blockade of the response. nih.gov
Table 2: Example Experimental Design for an In Vivo Pain Model
| Group | Pre-treatment | Treatment | Measured Outcome |
|---|---|---|---|
| 1 (Control) | Vehicle | Vehicle | Baseline Pain Threshold |
| 2 (Agonist) | Vehicle | des-Arg9-bradykinin | Pain Threshold (Hyperalgesia) |
| 3 (Antagonist) | This compound | Vehicle | Pain Threshold |
| 4 (Blockade) | This compound | des-Arg9-bradykinin | Pain Threshold (Reversal of Hyperalgesia) |
This table outlines a standard experimental approach to confirm the antagonistic action of this compound in a behavioral model of hyperalgesia.
Data analysis in these studies involves statistical comparison between the different treatment groups. For example, in pain studies, paw withdrawal latency or tolerated load might be measured, and statistical tests like ANOVA would be used to determine if the antagonist significantly reversed the agonist-induced hyperalgesia. nih.gov In angiogenesis models, outcomes such as blood flow (measured by techniques like 133Xe clearance) and hemoglobin content in implanted sponges are quantified and statistically analyzed to assess the degree of neovascularization. nih.gov
Tissue and Organ Perfusion Studies
Tissue and organ perfusion studies are critical ex vivo methodologies used to investigate the physiological and pharmacological effects of substances on specific tissues in isolation. These techniques allow researchers to study the direct actions of compounds like this compound on vascular tone, receptor interactions, and inflammatory processes, independent of systemic neural and endocrine influences.
Vascular Tone Modulation in Perfused Blood Vessels
Research utilizing isolated and perfused vascular preparations has been instrumental in characterizing the role of this compound as a selective kinin B1 receptor antagonist.
In studies on the pulmonary vascular bed of cats, the B1 receptor agonist des-Arg9-bradykinin was shown to produce tone-dependent responses. nih.gov When the vascular bed was under low resting tone, des-Arg9-bradykinin caused dose-related vasoconstriction. nih.gov Conversely, under conditions of elevated vascular tone, the same compound induced dose-related vasodilation. nih.gov Both the vasoconstrictor and vasodilator responses to the B1 agonist were effectively antagonized by this compound, confirming that the effects were mediated through the B1 receptor. nih.gov
Similarly, experiments on isolated rabbit superior mesenteric arteries demonstrated that the B1 agonist des-Arg9-bradykinin produced potent, dose-dependent vasorelaxation. nih.gov This relaxation was competitively inhibited by this compound, which caused parallel shifts in the dose-response curve for the agonist. nih.gov This classic pharmacological relationship allowed for the calculation of a pA2 value, a measure of the antagonist's affinity for the receptor. nih.gov
| Parameter | Value | Tissue Model | Finding | Reference |
| pA2 Value | 6.46 | Rabbit Mesenteric Artery | Quantifies the antagonist affinity of this compound at the B1 receptor. | nih.gov |
Further studies on isolated rabbit aortic rings revealed that this compound can also interact with other receptor systems. It was found to cause a concentration-dependent decrease in the sensitivity and maximum response to angiotensin II (AII), an effect not observed with other kinin receptor ligands like bradykinin or des-Arg9-bradykinin itself. nih.gov This suggests that this compound acts as an insurmountable antagonist of AII-induced contractions in this tissue. nih.gov Binding assays confirmed that this compound binds to both angiotensin AT1 and AT2 receptors, a finding that must be considered when using it to characterize kinin B1 receptors. nih.gov
| Receptor Subtype | Ki Value (μM) | Tissue Source | Implication | Reference |
| Angiotensin AT1 | 1.1 ± 0.4 | Rat Liver Membranes | This compound shows binding affinity for the AT1 receptor. | nih.gov |
| Angiotensin AT2 | 0.3 ± 0.1 | Lamb Uterus Membranes | This compound shows a relatively high binding affinity for the AT2 receptor. | nih.gov |
Angiogenesis Studies in a Rat Sponge Model
A specialized in vivo perfusion technique, the rat sponge model, has been used to study the effects of this compound on angiogenesis, the formation of new blood vessels. In this model, sterile polyether sponges are implanted subcutaneously in rats, eliciting a neovascular response over 14 days. nih.govnih.gov The relative blood flow to the sponge, indicating the degree of angiogenesis, is measured using a ¹³³Xe clearance technique. nih.govnih.gov
Studies using this model found that co-administration of bradykinin and interleukin-1 alpha significantly enhanced neovascularization. nih.govnih.gov This induced angiogenic response was completely abolished by the daily administration of the B1 receptor antagonist, this compound. nih.govnih.gov In contrast, a B2 receptor antagonist had no effect, demonstrating that the pro-angiogenic effect under these inflammatory conditions is mediated by the B1 receptor. nih.govnih.gov
| Experimental Model | Key Stimulants | Antagonist | Primary Finding | Reference |
| Rat Sponge Implant | Bradykinin + Interleukin-1 alpha | This compound | Blockade of B1 receptors by this compound inhibits inflammation-induced neovascularization. | nih.govnih.gov |
Comparative Analysis of Leu8,des Arg9 Bradykinin with Other Kinin Peptides
Comparison with Bradykinin (B550075) and Lys-Bradykinin
[Leu8,des-Arg9]bradykinin is a synthetic analog of bradykinin, structurally modified to alter its biological activity. Bradykinin and Lys-bradykinin (also known as kallidin) are naturally occurring kinin peptides that play significant roles in physiological and pathophysiological processes such as inflammation and blood pressure regulation. nih.gov The primary distinction lies in their receptor selectivity and subsequent biological action. Bradykinin and Lys-bradykinin are potent agonists of the ubiquitously expressed B2 bradykinin receptor, while showing very low affinity for the B1 receptor. medchemexpress.comnih.gov Their actions, such as inducing vasodilation and increasing vascular permeability, are mediated primarily through B2 receptor activation. nih.govnih.gov
In contrast, this compound is recognized as a potent and selective antagonist of the B1 bradykinin receptor. nih.govwikipedia.orgmedchemexpress.com The B1 receptor is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, or shock. medchemexpress.com Therefore, while bradykinin and Lys-bradykinin act on a constitutively expressed receptor, this compound acts on an inducible receptor system, blocking the effects of B1 receptor agonists that are generated during inflammatory conditions.
The metabolic processing of these peptides also differs. Angiotensin-converting enzyme (ACE) degrades bradykinin, Lys-bradykinin, and the B1 agonist des-Arg9-bradykinin at different rates and through different cleavage patterns. nih.gov Studies have shown that in the presence of mixtures, ACE digests bradykinin and Lys-bradykinin before it begins to digest des-Arg9-bradykinin. This is partly due to the inhibitory effects of bradykinin and its degradation products on the cleavage of des-Arg9-bradykinin. nih.gov
| Peptide | Primary Receptor Target | Receptor Action | Typical Expression of Target Receptor |
|---|---|---|---|
| This compound | B1 Receptor | Antagonist | Inducible (Upregulated by inflammation/injury) |
| Bradykinin | B2 Receptor | Agonist | Constitutive (Ubiquitously expressed) |
| Lys-Bradykinin (Kallidin) | B2 Receptor | Agonist | Constitutive (Ubiquitously expressed) |
Distinction from other Des-Arg9 Kinin Analogs (e.g., des-Arg9-kallidin)
The family of des-Arg9 kinin analogs includes several peptides with varying activities at the B1 receptor. The defining characteristic of this compound is its antagonist activity, which sets it apart from many other key des-Arg9 analogs.
The direct metabolic precursor, des-Arg9-bradykinin, is the principal endogenous agonist for the B1 receptor. medchemexpress.combrighamandwomens.org It is formed from bradykinin by the action of carboxypeptidases. brighamandwomens.org Similarly, des-Arg10-kallidin (formed from Lys-bradykinin) is also a natural agonist of the B1 receptor. nih.gov These agonists, upon binding to the B1 receptor, initiate inflammatory responses. Lys-[Des-Arg9]Bradykinin is another naturally occurring kinin that is a potent and highly selective B1 receptor agonist, reported to be even more potent than des-Arg9-bradykinin. medchemexpress.comrndsystems.com
This compound, however, is a synthetic peptide where the phenylalanine at position 8 is replaced by leucine (B10760876). This single amino acid substitution transforms the molecule from an agonist into a competitive antagonist. wikipedia.org It effectively binds to the B1 receptor but fails to activate it, thereby blocking access and action by B1 agonists like des-Arg9-bradykinin and des-Arg10-kallidin. Another similar antagonist is des-Arg10-[Leu9]kallidin, which also demonstrates B1 receptor blocking activity. nih.gov
| Des-Arg9 Kinin Analog | B1 Receptor Action | Origin |
|---|---|---|
| This compound | Antagonist | Synthetic |
| des-Arg9-bradykinin | Agonist | Endogenous Metabolite of Bradykinin |
| des-Arg10-kallidin | Agonist | Endogenous Metabolite of Lys-bradykinin |
| Lys-[Des-Arg9]Bradykinin | Agonist | Endogenous |
| des-Arg10-[Leu9]kallidin | Antagonist | Synthetic |
Analysis of Distinct Physiological and Pharmacological Profiles
The contrasting receptor actions of this compound and other kinins lead to markedly different physiological and pharmacological profiles. As a B1 receptor antagonist, the primary pharmacological role of this compound is to counteract the effects of B1 receptor activation, which is closely linked to chronic inflammatory and pain states.
Vascular Effects: B1 receptor agonists like des-Arg9-bradykinin can produce either vasoconstriction or vasodilation depending on the specific vascular bed and its prevailing tone. nih.gov this compound has been shown to block these tone-dependent vascular responses, demonstrating its antagonistic action in vitro and in vivo. nih.govahajournals.org In contrast, B2 agonists like bradykinin typically cause vasodilation and increased vascular permeability, effects that are not blocked by this compound. nih.gov
Inflammation and Pain: The upregulation of B1 receptors during inflammation means that agonists like des-Arg9-bradykinin contribute to inflammatory responses and pain. researchgate.net Pharmacologically, this compound is used as a tool to investigate and inhibit these B1-mediated processes. For instance, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1, a process relevant to chronic inflammation. nih.gov
Receptor Cross-Reactivity: A crucial and distinct pharmacological feature of this compound is its interaction with angiotensin receptors. Research has shown that, in addition to its high affinity for the kinin B1 receptor, it also acts as an insurmountable antagonist at angiotensin AT1 receptors and binds with relatively high affinity to AT2 receptors. nih.gov This cross-reactivity is not a known characteristic of natural kinins like bradykinin or B1 agonists like des-Arg9-kallidin. This finding is significant as it suggests that some of the observed effects of this compound could be mediated through the angiotensin system, a property that must be considered when it is used experimentally to characterize kinin B1 receptors. nih.gov
| Pharmacological Effect | This compound | Bradykinin (B2 Agonist) | des-Arg9-bradykinin (B1 Agonist) |
|---|---|---|---|
| Vascular Response | Blocks B1-mediated vasoconstriction/vasodilation | Causes vasodilation and increased permeability | Causes tone-dependent vasoconstriction or vasodilation |
| Inflammation | Inhibits B1-mediated inflammatory processes (e.g., angiogenesis) | Pro-inflammatory via B2 receptors | Pro-inflammatory via B1 receptors |
| Pain | Blocks B1-mediated pain | Evokes acute pain | Contributes to inflammatory pain |
| Other Receptor Interactions | Antagonist at AT1 receptors; Binds to AT2 receptors | Primarily selective for B2 receptors | Primarily selective for B1 receptors |
Future Directions and Unanswered Questions in Leu8,des Arg9 Bradykinin Research
Elucidating Novel Signaling Pathways and Cross-Talk Mechanisms
While the primary signaling pathway for the B1 receptor is known to involve Gq proteins, leading to phospholipase C activation and calcium mobilization, the full picture of downstream signaling and its integration with other cellular pathways remains incomplete. nih.gov Future research is focused on identifying novel signaling cascades that may be modulated by [Leu8,des-Arg9]bradykinin.
A significant area of investigation is the cross-talk between the kallikrein-kinin system (KKS) and other major signaling systems. Evidence points to significant interplay with:
Cytokine Signaling: Studies have shown that this compound can inhibit the angiogenic effects induced by the synergistic action of bradykinin (B550075) and interleukin-1α (IL-1α). nih.govnih.gov This suggests a point of convergence between kinin and inflammatory cytokine signaling pathways, which is critical in the context of chronic inflammatory diseases. nih.gov
Renin-Angiotensin System (RAS): There is a growing body of evidence indicating substantial cross-talk between the KKS and RAS. Angiotensin-converting enzyme 2 (ACE2), for instance, not only plays a role in the RAS but also metabolizes des-Arg9-bradykinin. frontiersin.org Furthermore, Angiotensin II has been shown to upregulate B1 receptor expression, suggesting a feedback loop that could be modulated by antagonists like this compound. researchgate.net
Immune Cell Signaling: Research has demonstrated that the administration of this compound can reduce the infiltration of macrophages in inflamed renal tissue, pointing towards a role in modulating immune cell trafficking and function. researchgate.net
Additionally, some studies have suggested that this compound may exhibit partial agonist activity under certain conditions, a phenomenon that warrants further investigation to understand the full spectrum of its signaling capabilities. nih.gov
Exploring New Receptor Interactions or Ligand Bias of B1 Receptors
A crucial aspect of future research is to challenge the assumption of absolute receptor selectivity. While this compound is a potent B1 receptor antagonist, its interactions with other receptors, particularly those with structural or functional similarities, are of significant interest.
Detailed pharmacological studies have revealed that this compound is not entirely selective for the B1 receptor. It has been shown to act as an antagonist at the angiotensin AT1 receptor and to bind to the AT2 receptor. nih.govnih.gov This off-target activity is a critical consideration in experimental design and interpretation of results. The binding affinities for these receptors highlight the need for careful evaluation of its effects. nih.gov
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/Tissue |
| Angiotensin AT1 | This compound | 1.1 +/- 0.4 µM | Rat liver membranes |
| Angiotensin AT2 | This compound | 0.3 +/- 0.1 µM | Lamb uterus membranes |
Another sophisticated concept yet to be explored for the B1 receptor is ligand bias . Biased agonism describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. It is currently unknown whether this compound or other B1 receptor ligands exhibit such bias. Investigating this could lead to the development of new therapeutics that selectively activate beneficial pathways while avoiding those that cause adverse effects.
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography of receptor-ligand complexes)
A fundamental understanding of how this compound interacts with the B1 receptor at the atomic level is currently lacking. Advanced structural biology techniques are essential to fill this knowledge gap. While cryo-electron microscopy (cryo-EM) has been successfully used to determine the structures of the B1 receptor in complex with an agonist (des-Arg¹⁰-kallidin) and the B2 receptor with its agonists, the structure of the B1 receptor bound to an antagonist like this compound remains to be elucidated. nih.govresearchgate.net
Determining the high-resolution structure of the this compound-B1R complex would provide invaluable insights into:
The precise binding pocket and the specific amino acid residues involved in the interaction.
The conformational changes that distinguish the antagonist-bound state from the agonist-bound and inactive states.
The molecular basis for its antagonist activity and its selectivity (or lack thereof) over other receptors like the AT1 and AT2 receptors.
Such structural information, obtained through cryo-EM or X-ray crystallography, is critical for the rational design and development of next-generation B1 receptor antagonists with improved potency and selectivity.
Development of Highly Selective Research Tools and Probes
The discovery of off-target effects of this compound on angiotensin receptors underscores the urgent need for more selective pharmacological tools to probe B1 receptor function. nih.govnih.gov Future efforts will likely focus on the synthesis and characterization of novel analogs based on structure-activity relationship studies. researchgate.net The goal is to develop compounds with a higher affinity and specificity for the B1 receptor, minimizing confounding effects from interactions with other signaling systems.
Beyond more selective antagonists, there is a need for a broader range of research probes, including:
Radiolabeled Ligands: Synthesizing high-affinity, selective radiolabeled versions of B1R antagonists would facilitate quantitative autoradiography in tissues and membranes, enabling more precise receptor mapping and density studies.
Fluorescent Probes: The development of fluorescently tagged ligands would allow for real-time visualization of B1 receptor trafficking, internalization, and localization within living cells using advanced microscopy techniques.
Photoaffinity Labels: These tools can be used to irreversibly bind to the receptor upon photoactivation, enabling the identification and isolation of the receptor protein and its interacting partners.
These advanced tools will be instrumental in dissecting the complex cell biology of the B1 receptor with greater precision.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To move beyond a single receptor-pathway focus, future research on this compound must integrate systems-level approaches. Omics technologies offer the potential to generate a comprehensive, unbiased view of the biological effects of B1 receptor antagonism. One study has already utilized a mass spectrometry-based metabolomics approach to quantify des-Arg9-bradykinin levels in COVID-19 patients, linking the B1R axis to hepatic dysfunction observed in the disease. frontiersin.org
A multi-omics strategy would provide a holistic understanding of the cellular response to this compound.
| Omics Approach | Potential Application in this compound Research |
| Transcriptomics (e.g., RNA-Seq) | Identify all genes that are up- or down-regulated in response to B1 receptor blockade, revealing entire pathways affected by the antagonist. |
| Proteomics | Quantify global changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment with this compound. |
| Metabolomics | Analyze shifts in cellular metabolite profiles to understand the downstream functional consequences of B1 receptor antagonism on cellular metabolism and bioenergetics. |
| Interactomics | Identify novel protein-protein interactions with the B1 receptor that are modulated by the binding of this compound. |
By integrating these large-scale datasets, researchers can construct detailed network models of B1 receptor signaling, uncover novel drug targets, and identify potential biomarkers to predict response to B1 receptor-targeted therapies. This comprehensive approach will be essential for fully understanding the role of the this compound-B1R axis in health and disease.
Q & A
Q. How do researchers resolve discrepancies in oxidative stress modulation by this compound?
- Methodological Answer : Multiplex assays (e.g., Luminex) quantify ROS markers (SOD, catalase) and inflammatory cytokines (IL-6, TNF-α) in parallel. Mechanistic studies using GPCR inhibitors (e.g., sumanirole for D2R) dissect signaling crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
